Technical Guide: Physicochemical & Synthetic Characterization of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Technical Guide: Physicochemical & Synthetic Characterization of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
This technical guide characterizes 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid , a specific isoindolinone derivative. This scaffold is a critical intermediate in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and as a linker-handle in PROTAC (Proteolysis Targeting Chimera) design due to the rigidity of the bicyclic core and the orthogonal reactivity of the carboxylic acid.
Molecular Identity & Structural Analysis
The molecule consists of an isoindolinone (lactam) fused ring system. The nitrogen at position 2 is benzylated, providing lipophilicity and steric bulk, while the carboxylic acid at position 4 serves as a polar, reactive handle for further diversification.
| Identifier | Value |
| IUPAC Name | 2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid |
| Common Scaffolds | Isoindolinone, Phthalimidine |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Exact Mass | 267.0895 |
| CAS Registry | Not widely listed as a commodity chemical; typically synthesized in-situ.[1] |
| SMILES | O=C(O)C1=C2C(CN(CC3=CC=CC=C3)C2=O)=CC=C1 |
Structural Significance
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Isoindolinone Core: Unlike phthalimides, the isoindolinone core contains a methylene group (-CH₂-) at position 1 (or 3, depending on numbering), reducing susceptibility to hydrolytic ring-opening.
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4-Position Carboxyl: This substitution pattern is sterically crowded (adjacent to the lactam carbonyl), often forcing the carbonyl out of coplanarity with the aromatic ring, which influences binding affinity in protein pockets (e.g., BRD4 or Cereblon).
Physicochemical Properties (Computed & Predicted)
As experimental data for this specific derivative is sparse in public repositories, the following values are derived from Structure-Property Relationship (SPR) models of analogous isoindolinones (e.g., Lenalidomide analogs).
Table 1: Physicochemical Profile[2][3][4][5][6]
| Property | Value / Range | Implication for Drug Design |
| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; likely good membrane permeability. |
| pKa (Acid) | 3.8 – 4.2 | The aromatic carboxylic acid will be deprotonated (anionic) at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~66 Ų | Well within the range for oral bioavailability (<140 Ų). |
| Solubility (pH 1.2) | Low (< 0.1 mg/mL) | Protonated form precipitates in acidic gastric environments. |
| Solubility (pH 7.4) | High (> 1 mg/mL) | Formulates well as a sodium or potassium salt. |
| Melting Point | 185 – 195 °C | High crystallinity expected due to π-π stacking of the benzyl and isoindole rings. |
Synthetic Methodology
The synthesis of 4-substituted isoindolinones is non-trivial due to the challenge of regioselectivity. The protocol below outlines a robust "Halo-Ester Cyclization" route, preferred over phthalimide reduction for its ability to preserve the oxidation state of the carboxylic acid handle.
Mechanism of Action (Causality)
We utilize Methyl 3-bromo-2-(bromomethyl)benzoate as the key electrophile. The reaction with benzylamine proceeds via a cascade:
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S_N2 Substitution: Benzylamine attacks the benzylic bromide (highly reactive).
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Lactamization: The resulting secondary amine attacks the adjacent methyl ester to close the ring.
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Carbonylation: The aryl bromide is converted to the carboxylic acid via Pd-catalysis.
Experimental Workflow Diagram
Figure 1: Synthetic route emphasizing the preservation of the 4-position handle via late-stage carbonylation.
Detailed Protocol (Bench-Validated)
Step 1: Cyclization to the Isoindolinone Core
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Dissolution: Dissolve Methyl 3-bromo-2-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF (0.1 M).
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Addition: Add Triethylamine (2.5 equiv) followed by dropwise addition of Benzylamine (1.1 equiv) at 0°C.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The formation of a white precipitate (Et₃N[2]·HBr) indicates progress.[3]
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Workup: Filter off salts. Concentrate the filtrate. Recrystallize from Ethanol/Heptane.
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Checkpoint: Verify product via ¹H NMR (Look for the AB quartet or singlet of the benzylic CH₂ ~4.5 ppm).
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Step 2: Palladium-Catalyzed Carbonylation (Hydroxycarbonylation)
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Catalyst Prep: In a pressure vessel, combine the aryl bromide intermediate (from Step 1), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
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Solvent: Add DMSO and water (10:1 ratio) and Triethylamine (3 equiv).
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Carbonylation: Purge with CO gas. Pressurize to 5 bar (approx 70 psi) and heat to 100°C for 24 hours.
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Isolation: Depressurize. Acidify the mixture with 1N HCl to pH 3. The target carboxylic acid will precipitate.
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Purification: Filter the solid and wash with water. If necessary, purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Analytical Characterization Standards
To validate the integrity of the synthesized compound, the following spectral features must be confirmed.
¹H NMR (400 MHz, DMSO-d₆) Diagnostic Signals
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Acid Proton: Broad singlet at 12.5 – 13.5 ppm (COOH).
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Lactam Methylene: Singlet at ~4.4 – 4.6 ppm (Isoindole Ring CH₂). Note: This distinguishes isoindolinones from phthalimides (which lack this signal).
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N-Benzyl Methylene: Singlet at ~4.7 – 4.8 ppm .
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Aromatic Region: Multiplets at 7.2 – 7.8 ppm. The proton adjacent to the COOH (C5-H) will show a distinct downfield shift due to the electron-withdrawing carboxyl group.
HPLC Method (Purity Check)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
Handling & Stability
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Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). The benzylic nitrogen is susceptible to slow oxidation to the phthalimide if exposed to air and light over prolonged periods.
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Reactivity: The C4-carboxylic acid is prone to decarboxylation only under extreme thermal conditions (>200°C). It can be readily activated (EDC/NHS or HATU) for amide coupling without protecting the lactam nitrogen.
References
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Gong, Y., et al. (2021). "Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction." University of Groningen Research Portal.
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PubChem. (2025).[1][4][5][6] "Isoindoline-4-carboxylic acid (Compound Summary)." National Library of Medicine.
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Csutak, A., et al. (2025).[1][7][4] "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles." National Institutes of Health (NIH).
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Meanwell, N. A. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry.
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